1H-Pyrrole, 2,2'-methylenebis[3-butyl-4-methyl-
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Overview
Description
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is distinguished by its methylene bridge connecting two pyrrole units, each substituted with butyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . This method is known for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of pyrrole derivatives often employs catalytic processes to ensure efficiency and scalability. For instance, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can be used to produce N-substituted pyrroles . This method is advantageous due to its room temperature operation and tolerance to various functional groups.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] undergoes several types of chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert pyrroles into pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted pyrroles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles like alkyl halides or acyl chlorides react with pyrroles in the presence of a base.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles.
Scientific Research Applications
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its specific molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-methyl-: A simpler pyrrole derivative with a single methyl group substitution.
1H-Pyrrole, 2-ethyl-1-methyl-: Another pyrrole derivative with ethyl and methyl substitutions.
Uniqueness
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] is unique due to its methylene bridge connecting two pyrrole units, which imparts distinct chemical and physical properties
Properties
CAS No. |
116748-68-6 |
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Molecular Formula |
C19H30N2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
3-butyl-2-[(3-butyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C19H30N2/c1-5-7-9-16-14(3)12-20-18(16)11-19-17(10-8-6-2)15(4)13-21-19/h12-13,20-21H,5-11H2,1-4H3 |
InChI Key |
YBBQIEQQXBLASJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCCC |
Origin of Product |
United States |
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